molecular formula C21H18N4O3 B2483127 2-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide CAS No. 955801-91-9

2-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide

カタログ番号 B2483127
CAS番号: 955801-91-9
分子量: 374.4
InChIキー: CSFNTLRVUMCHOC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Imidazo[1,2-b]pyridazines, including variants like the one , are synthesized through multiple steps involving key precursors such as pyridazin-3-amine 2-oxide and subsequent reactions to introduce various substituents (Barlin et al., 1992). The synthesis process is often tailored to introduce specific functional groups that impact the molecule's biological activity and binding affinity to target receptors.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-b]pyridazines is characterized by the presence of an imidazo[1,2-b]pyridazine core, which is modified with various substituents that influence its chemical and physical properties. X-ray crystallography has been employed to confirm the structures of certain derivatives, providing insights into their three-dimensional conformation and the spatial arrangement of functional groups (Barlin et al., 1994).

Chemical Reactions and Properties

Imidazo[1,2-b]pyridazine derivatives undergo a variety of chemical reactions, including alkylation, acylation, and nucleophilic substitution, which are used to introduce or modify substituents on the core structure. These reactions are critical for tuning the molecules' biological activities and physicochemical properties. The interaction of these compounds with biological targets, such as the benzodiazepine receptor, is influenced by the nature and position of these substituents, affecting their binding affinity and activity profile (Barlin et al., 1994).

科学的研究の応用

  • Heparanase Inhibitors : A study by Xu et al. (2006) describes a class of benzamides, including a structurally related compound, as inhibitors of the endo-beta-glucuronidase heparanase. These compounds displayed significant heparanase inhibitory activity, which is relevant in cancer therapy and angiogenesis (Xu et al., 2006).

  • Antimicrobial Evaluation : Another study by Shamroukh et al. (2013) involved synthesizing pyrazole and pyrazolopyrimidines, related to the target compound, and evaluating their antimicrobial activities. Some of these compounds exhibited significant antimicrobial activity (Shamroukh et al., 2013).

  • Melatonin Receptor Ligands : El Kazzouli et al. (2011) designed a novel class of imidazo[1,2-a]pyridines, structurally similar to the query compound, as melatonin receptor ligands. This has implications in treating sleep disorders and circadian rhythm disruptions (El Kazzouli et al., 2011).

  • Anti-inflammatory Activity : Research by Bhor and Sable (2022) on benzimidazoles, a group with structural similarity, explored their anti-inflammatory activity. This has potential applications in treating inflammation-related diseases (Bhor & Sable, 2022).

  • Alpha(1)-adrenoceptor Antagonists : A study by Betti et al. (2002) focused on compounds with alpha(1)-adrenoceptor blocking properties, including derivatives structurally similar to the target compound. This research is relevant in the development of treatments for cardiovascular diseases (Betti et al., 2002).

  • Antifungal Activity : Jafar et al. (2017) synthesized compounds related to the query chemical and evaluated their antifungal effectiveness. Such studies are important in the development of new antifungal agents (Jafar et al., 2017).

  • BCR-ABL Kinase Inhibitors : Hu et al. (2016) designed derivatives including imidazo[1,2-b]pyridazin-3-yl compounds as BCR-ABL tyrosine kinase inhibitors, relevant in treating certain cancers (Hu et al., 2016).

特性

IUPAC Name

2-methoxy-N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3/c1-27-18-6-4-3-5-16(18)21(26)22-15-9-7-14(8-10-15)17-13-25-19(23-17)11-12-20(24-25)28-2/h3-13H,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFNTLRVUMCHOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。